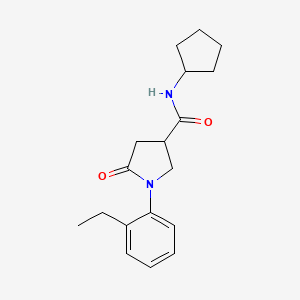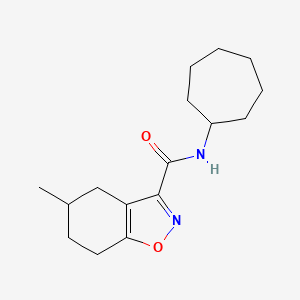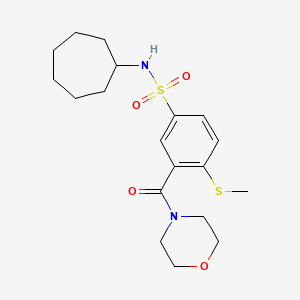![molecular formula C14H15N3O4 B4723194 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4723194.png)
5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
描述
5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as EPC-MPCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs.
科学研究应用
5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have cardioprotective effects, which may be beneficial in the treatment of cardiovascular diseases.
作用机制
The mechanism of action of 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. Specifically, 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs are overexpressed in many types of cancer and contribute to tumor growth and metastasis. By inhibiting MMP activity, 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid may be able to slow or prevent the growth of cancer cells.
Biochemical and Physiological Effects
5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and cardioprotective properties, 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has also been shown to have antioxidant effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect cells from oxidative damage. Additionally, 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to modulate the expression of various genes involved in cell growth and survival.
实验室实验的优点和局限性
One of the main advantages of using 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid in lab experiments is its specificity. Because 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid targets specific enzymes and signaling pathways, it may be able to produce more targeted effects than other drugs that have broader effects. Additionally, 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have low toxicity, which makes it a safer option for use in lab experiments.
However, there are also some limitations to using 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid in lab experiments. One limitation is its solubility. 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, because 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a relatively new compound, there is still much that is unknown about its effects and potential applications.
未来方向
There are several future directions for research on 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid. One area of research is the development of new drugs based on 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid. By understanding the mechanism of action of 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, researchers may be able to develop new drugs that target similar enzymes and signaling pathways. Additionally, further research is needed to fully understand the effects of 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid on various diseases and to identify any potential side effects or limitations. Finally, research is needed to improve the solubility and bioavailability of 5-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, which could make it a more effective drug in the future.
属性
IUPAC Name |
5-[(4-ethoxyphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-3-21-10-6-4-9(5-7-10)16-13(18)12-11(14(19)20)8-15-17(12)2/h4-8H,3H2,1-2H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGUUQJWBQNQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(3-methylphenyl)propyl]-N'-phenylurea](/img/structure/B4723111.png)

![N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-furamide](/img/structure/B4723118.png)
![N-phenyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4723134.png)
![2-{[3-(benzylamino)propyl]amino}ethanol dihydrochloride](/img/structure/B4723139.png)
![2-(4-methoxyphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4723147.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4723153.png)
![3-[3-(4-chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4723155.png)
![4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide](/img/structure/B4723156.png)
amino]benzamide](/img/structure/B4723159.png)
![1-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-naphthyl 4-methylbenzenesulfonate](/img/structure/B4723163.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B4723166.png)

